molecular formula C10H13NO B133043 5-Methoxy-2-methylindoline CAS No. 41568-27-8

5-Methoxy-2-methylindoline

Cat. No. B133043
CAS RN: 41568-27-8
M. Wt: 163.22 g/mol
InChI Key: MKZAAOOSZBRZEP-UHFFFAOYSA-N
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Description

5-Methoxy-2-methylindoline is a chemical compound that belongs to the indole family, which is a group of heterocyclic aromatic organic compounds. Indoles are characterized by a structure that includes a benzene ring fused to a pyrrole ring. The methoxy and methyl groups in 5-Methoxy-2-methylindoline suggest that it is a substituted indole with specific chemical properties and reactivity patterns that may differ from the parent indole structure.

Synthesis Analysis

The synthesis of indole derivatives can involve various strategies, including oxidative polymerization and cyclization reactions. For instance, the oxidative polymerization of 5,6-dihydroxyindoles and related compounds can lead to the formation of diindolocarbazole derivatives, as seen in the acid-promoted pathways . Although the specific synthesis of 5-Methoxy-2-methylindoline is not detailed in the provided papers, similar synthetic approaches could potentially be applied or adapted for its production.

Molecular Structure Analysis

The molecular structure of indole derivatives can be studied using techniques such as X-ray diffraction. For example, the crystal and molecular structure of 5-methoxyindole-3-acetic acid (5-MIAA) has been determined, revealing details about the hydrogen bonding and the conformation of the side-chain . While this does not directly describe 5-Methoxy-2-methylindoline, it provides insight into how methoxy substitution can influence the molecular conformation of indole compounds.

Chemical Reactions Analysis

Indole derivatives can participate in various chemical reactions, including those influenced by electron-donating substituents. These substituents can facilitate acid-induced couplings and dehydrogenation steps, as seen in the formation of diindolocarbazoles . Additionally, methoxy-substituted indoles have been shown to inhibit tubulin polymerization, indicating that the presence of methoxy groups can significantly affect the biological activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary based on their substitution patterns. For example, 5-Methoxyindole exhibits different photophysical properties compared to indole and its methyl-substituted derivatives, with varying fluorescence quantum yields and lifetimes in different solvents . These properties are influenced by the presence of electron-donating groups such as methoxy, which can affect the compound's reactivity with electron scavengers . While the specific properties of 5-Methoxy-2-methylindoline are not provided, it can be inferred that its methoxy and methyl groups would similarly impact its photophysical behavior and reactivity.

Scientific Research Applications

  • Cancer Research and Tubulin Polymerization Inhibition : Methoxy-substituted indoles, including compounds similar to 5-Methoxy-2-methylindoline, have been studied for their role in inhibiting tubulin polymerization, a process critical in cancer cell division. For example, a study by Gastpar et al. (1998) found that methoxy derivatives of 2-phenylindole, including those similar to 5-Methoxy-2-methylindoline, were effective in disrupting microtubule assembly in cancer cells, indicating potential as cytostatics (Gastpar et al., 1998).

  • Development of Tubulin-Polymerization Inhibitors : Another study by Wang et al. (2014) investigated derivatives of 6-methoxy-1,2,3,4-tetrahydroquinoline, which is structurally related to 5-Methoxy-2-methylindoline, as novel tubulin-polymerization inhibitors. These compounds showed potential in inhibiting cancer cell growth and disrupting microtubule formation (Wang et al., 2014).

  • Drug Delivery Systems : Methoxy-modified kaolinite, which can be related to the structure of 5-Methoxy-2-methylindoline, has been explored as a novel carrier for anticancer drugs like 5-fluorouracil. Tan et al. (2017) demonstrated that methoxy-modified kaolinite allowed for controlled drug release, which is crucial for targeted cancer therapy (Tan et al., 2017).

  • Catalysis in Chemical Synthesis : Smith and Bahzad (1996) discussed the role of inorganic solids, including those related to 5-Methoxy-2-methylindoline, in catalyzing the synthesis of indolinones, highlighting their utility in chemical synthesis (Smith & Bahzad, 1996).

  • Development of Chemical Sensors : The study by Dhara et al. (2014) explored the use of 5-methoxy isatin, a compound structurally related to 5-Methoxy-2-methylindoline, in creating a sensitive chemical sensor for detecting aluminum ions. This demonstrates the potential of such compounds in analytical chemistry applications (Dhara et al., 2014).

Safety And Hazards

5-Methoxy-2-methylindoline is classified as a skin irritant and eye irritant, and it may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of the compound and to use it only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .

properties

IUPAC Name

5-methoxy-2-methyl-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-7-5-8-6-9(12-2)3-4-10(8)11-7/h3-4,6-7,11H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKZAAOOSZBRZEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N1)C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20444947, DTXSID30902644
Record name 5-Methoxy-2-methyl-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_3183
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30902644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-2-methylindoline

CAS RN

41568-27-8
Record name 5-Methoxy-2-methyl-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
O HOSHINO, T TOSHIOKA, K OHYAMA… - Chemical and …, 1974 - jstage.jst.go.jp
… Accordingly the structure of indoline could be assigned as 6,7-diacetoxy-or- 4,6—diacetoxy—5—methoxy—2methylindoline [(XVI) or (XVIIH. Of these two the former was preferred, …
Number of citations: 14 www.jstage.jst.go.jp
L Krishnan, T Huang, MP Rainka, G Zappi… - ECS …, 2011 - iopscience.iop.org
… The calculated diffusion coefficient (D) of 5-methoxy 2-methylindoline was used in this study as this substituted indoline exhibited a reversible, 1 electron oxidation, confirmed by cyclic …
Number of citations: 3 iopscience.iop.org
RD Dillard, NJ Bach, SE Draheim… - Journal of medicinal …, 1996 - ACS Publications
… , and then the product was extracted with Et 2 O, washed with brine, dried (MgSO 4 ), and evaporated at reduced pressure to give 16.9 g (104 mmol) of 5-methoxy-2-methylindoline (46). …
Number of citations: 58 pubs.acs.org
JP Fontaine, V Lapointe, M Filliâtre… - The Journal of Organic …, 2023 - ACS Publications
We report a new photocatalyzed remote alkyl radical generation and cyclization to prepare substituted indolines in a green, metal-free procedure. This method complements the Fischer …
Number of citations: 3 pubs.acs.org
W Karla, H Shams, JA Orr, P Scheid - Respiration physiology, 1992 - Elsevier
Release of thromboxane A 2 (TxA 2 ) or infusion of the TxA 2 mimetic U46,619 in the cat elicits pulmonary hypertension and rapid shallow breathing (Shams et al., Respir. Physiol. 71: …
Number of citations: 66 www.sciencedirect.com
Y Hu, X Li, M Liu, S Bartling, H Lund, J Rabeah… - ChemCatChem - Wiley Online Library
… heterocycles such as 4a,9,9a,10-tetrahydroacridine, 1,2,3,4-tetrahydroquinoxaline, 6nitro-1,2,3,4-tetrahydroquinoxaline, 2,3,3a,7a-tetrahydro-1Hindole and 5-methoxy-2-methylindoline …
R Tan - 2017 - rucore.libraries.rutgers.edu
Hydroformylation was accidently discovered by Roelen in 1938, 1 during his investigations of Fischer–Tropsch process using cobalt catalyst, which is also called ‘oxo process’. It has …
Number of citations: 2 rucore.libraries.rutgers.edu
J Wen - 2016 - rucore.libraries.rutgers.edu
Chiral amines are powerful pharmacophores of biologically active molecules for pharmaceuticals and agrochemicals. 1 In 2010, 45 out of the top 200 brand name drugs contained …
Number of citations: 2 rucore.libraries.rutgers.edu
羽山慶一 - 2020 - eprints.lib.hokudai.ac.jp
The first synthesis of chiral five-membered N-heterocyclic allylboronates has been accomplished by a C–B bond-forming dearomatization of pyrroles using a copper (I) salt and a …
Number of citations: 4 eprints.lib.hokudai.ac.jp
KLA Butler - 2012 - dukespace.lib.duke.edu
The wide-spread occurrence of biologically active nitrogen-containing heterocycles and allylic amines inspired us to develop atom-economical methods for their syntheses. A cationic …
Number of citations: 3 dukespace.lib.duke.edu

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